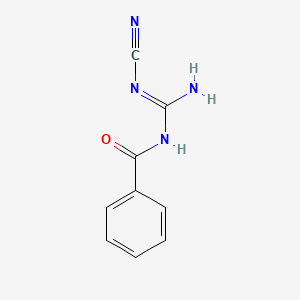
N-Benzoyl-N'-cyanoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-N’-cyanoguanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzoyl-N’-cyanoguanidine can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with cyanoguanidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of N-Benzoyl-N’-cyanoguanidine may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production often employs continuous flow reactors and advanced purification techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-N’-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: N-Benzoyl-N’-cyanoguanidine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-Benzoyl-N’-cyanoguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-Benzoyl-N’-cyanoguanidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit nicotinamide phosphoribosyl transferase, affecting cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyanoguanidine: A related compound with similar chemical properties.
N-Benzoylguanidine: Another compound in the same class with different functional groups.
Biguanides: Compounds like metformin, which have similar guanidine structures but different applications.
Uniqueness
N-Benzoyl-N’-cyanoguanidine stands out due to its unique combination of benzoyl and cyanoguanidine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
7746-72-7 |
|---|---|
Formule moléculaire |
C9H8N4O |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
N-(N'-cyanocarbamimidoyl)benzamide |
InChI |
InChI=1S/C9H8N4O/c10-6-12-9(11)13-8(14)7-4-2-1-3-5-7/h1-5H,(H3,11,12,13,14) |
Clé InChI |
GEPDMNXQKYQBAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=NC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















